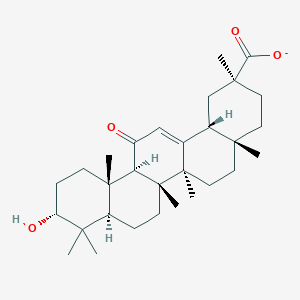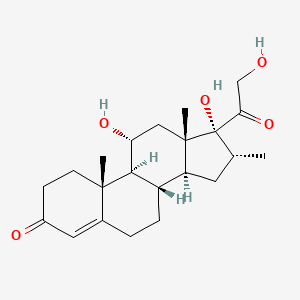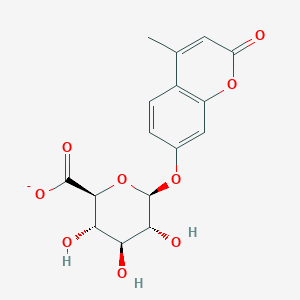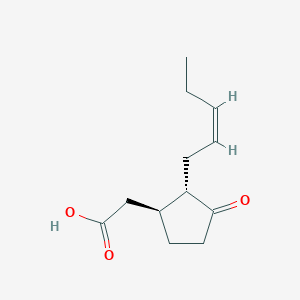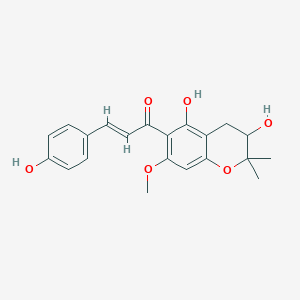
xanthohumol B
概要
説明
Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) species in the family Cannabaceae . It belongs to a flavonoid class of secondary metabolites and particularly to a subclass of chalcone precursors of flavonoids . Xanthohumol is a bitter tasting compound and is an important ingredient in beer .
Synthesis Analysis
A six-step synthesis of xanthohumol from easily accessible naringenin has been reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .Molecular Structure Analysis
Xanthohumol has the molecular formula C21H22O5 . Its lipophilicity is increased by substituting the A ring with a prenyl unit and the -OCH3 group, resulting in a high affinity for membranes in biological systems .Chemical Reactions Analysis
Xanthohumol is insoluble in water and petroleum ether, but dissolves in strong alkali and sulfuric acid solutions . It can be crystallized under conditions such as 50% alcohol, 50% acetone, acetic acid, chloroform, benzene, and toluene .Physical And Chemical Properties Analysis
Xanthohumol is a powder with a melting point of 172 °C . It has low aqueous solubility and a short half-life .科学的研究の応用
Pharmacological Profile
Xanthohumol (XN), a bioactive substance in hops (Humulus lupulus L.), primarily found in beer, has garnered attention for its biological effects. Research highlights its pharmacological activity, pharmacokinetics, and safety. Its potential as a food additive due to various positive biological effects is noteworthy (Liu et al., 2015).
Cancer Chemopreventive Agent
Xanthohumol is recognized for its 'broad-spectrum' cancer chemopreventive properties in vitro. It's also known as the most potent phytoestrogen, suggesting applications in cancer prevention and treatment of menopausal symptoms and osteoporosis (Stevens & Page, 2004).
Pharmacokinetics in Rats
A study on rats revealed dose-dependent bioavailability of XN, providing insights into its pharmacokinetics and potential for human health benefits (Legette et al., 2012).
Anticancer Potential in Colon Cancer
Research demonstrated XN's ability to induce apoptosis in colon cancer cells, suggesting its role in cancer therapy (Pan et al., 2005).
Therapeutic Application in Obesity and Diabetes
XN showed efficacy in reducing symptoms of obesity, diabetes, and non-alcoholic fatty liver disease in a mouse model, highlighting its therapeutic potential (Mahli et al., 2019).
Safety and Fertility Influence
A safety study indicated that XN is safe with minimal hepatotoxicity and no adverse effects on female reproduction or offspring development (Hussong et al., 2005).
Neuroprotective Effects
XN ameliorated memory impairment in mice and activated autophagy and anti-apoptotic signals, showcasing its neuroprotective properties (Sun et al., 2021).
Anti-HIV-1 Properties
XN was found to be effective against HIV-1, suggesting its potential as a novel therapeutic agent for HIV-1 infection (Wang et al., 2004).
Anti-Cancer Activity in Laryngeal Squamous Cell Carcinoma
XN inhibits the growth of laryngeal squamous cell carcinoma, indicating its potential as a therapeutic agent for this cancer type (Li et al., 2016).
Hepatoprotective Effects
XN shows promising hepatoprotective effects, inhibiting several critical steps in chronic liver disease and components of the metabolic syndrome, including hepatic steatosis (Weiskirchen et al., 2015).
Inhibition of Apolipoprotein B and Triglyceride Secretion
XN decreased apolipoprotein B secretion and inhibited triglyceride synthesis in HepG2 cells, suggesting a role in managing hyperlipidemia (Casaschi et al., 2004).
Endometriosis Management
XN inhibits the growth and vascularization of endometriotic lesions, presenting a potential application in endometriosis treatment (Rudzitis-Auth et al., 2012).
Neuroprotection in Ischemic Stroke
XN demonstrated neuroprotective activity in rats with cerebral ischemia, highlighting its therapeutic potential for ischemia-reperfusion injury-related disorders (Yen et al., 2012).
Cervical Cancer Apoptosis Induction
XN induced apoptosis in cervical cancer cells, suggesting its potential as a chemotherapeutic agent for cervical cancer (Yong & Abd Malek, 2015).
Antiangiogenic Activity
XN showed antiangiogenic properties by inhibiting growth factor activation, providing a potential approach for cancer prevention and therapy (Albini et al., 2006).
Hepatic Inflammation and Fibrosis Inhibition
XN inhibited hepatic inflammation and fibrosis, indicating its potential as a therapeutic nutrient for chronic liver diseases (Dorn et al., 2010).
Safety and Tolerability in Humans
A clinical trial confirmed that xanthohumol is safe and well-tolerated in healthy adults, supporting its use in human health interventions (Langley et al., 2021).
α-Glucosidase Inhibition
XN acts as an effective α-glucosidase inhibitor, suggesting its role in alleviating postprandial hyperglycemia and potential as an antidiabetic agent (Liu et al., 2014).
Pancreatic Cancer Angiogenesis Inhibition
XN inhibited angiogenesis in pancreatic cancer by blocking NF-κB activation, indicating its potential as a therapeutic agent for pancreatic cancer management (Saito et al., 2017).
Safety And Hazards
Xanthohumol may cause an allergic skin reaction and is very toxic to aquatic life . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . Prolonged exposure can lead to serious damage to health, and there’s a possible risk of impaired fertility and harm to unborn child .
将来の方向性
Xanthohumol has shown potential pharmacological activities and has generated keen interest in its useful properties in food, beverages, and medicine . Future research could focus on the efficacy of xanthohumol compared to the currently available anticancer drugs targeting phosphoinositide-3-kinase (PI3K), serine/threonine kinase (AKT) receptors, and human epidermal growth factor receptor 2 (HER2) for breast cancer treatment through in silico analysis .
特性
IUPAC Name |
(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQGMEWOCKDLDE-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317586 | |
| Record name | Xanthohumol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
xanthohumol B | |
CAS RN |
189308-10-9 | |
| Record name | Xanthohumol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189308-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthohumol B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
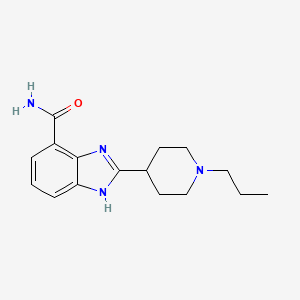
![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)
![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)
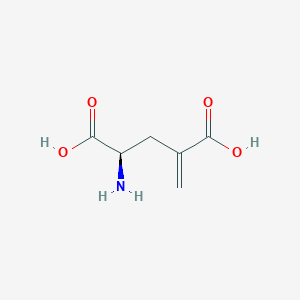
![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)
![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
